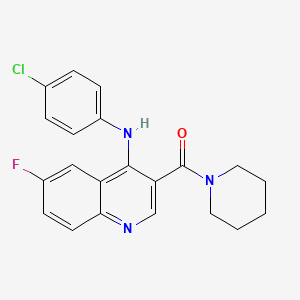
(4-((4-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((4-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone, commonly known as CPFM, is a synthetic compound that has gained significant attention in scientific research in recent years. CPFM belongs to the class of quinolones, which are a group of synthetic antibiotics that possess a broad spectrum of antimicrobial activity. However, CPFM has been found to have unique properties that make it a promising candidate for various scientific applications.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (4-((4-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone involves the reaction of 4-chloroaniline with 6-fluoro-3-quinolinecarboxylic acid, followed by the reaction of the resulting intermediate with piperidine and then with acetic anhydride to form the final product.
Starting Materials
4-chloroaniline, 6-fluoro-3-quinolinecarboxylic acid, piperidine, acetic anhydride
Reaction
Step 1: 4-chloroaniline is reacted with 6-fluoro-3-quinolinecarboxylic acid in the presence of a coupling agent such as EDCI or DCC to form the intermediate (4-((4-chlorophenyl)amino)-6-fluoroquinolin-3-yl)carboxylic acid., Step 2: The intermediate from step 1 is then reacted with piperidine in the presence of a dehydrating agent such as EDCI or DCC to form the intermediate (4-((4-chlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanol., Step 3: The intermediate from step 2 is then reacted with acetic anhydride in the presence of a base such as pyridine to form the final product (4-((4-chlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone.
Aplicaciones Científicas De Investigación
CPFM has been found to have various applications in scientific research, including as a fluorescent probe for imaging of cellular structures, as a DNA intercalator for cancer therapy, and as an inhibitor of bacterial DNA gyrase for antibacterial therapy. CPFM has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-beta peptides.
Mecanismo De Acción
CPFM exerts its effects by binding to DNA and inhibiting the activity of bacterial DNA gyrase, which is essential for DNA replication and transcription. CPFM also intercalates with DNA, leading to the disruption of DNA structure and function. Additionally, CPFM has been found to inhibit the aggregation of amyloid-beta peptides, which are involved in the pathogenesis of Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
CPFM has been found to have various biochemical and physiological effects, including inhibition of bacterial DNA gyrase, disruption of DNA structure and function, inhibition of amyloid-beta peptide aggregation, and induction of apoptosis in cancer cells. CPFM has also been found to have low toxicity and high selectivity for bacterial DNA gyrase, making it a promising candidate for antibacterial therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of CPFM is its high selectivity for bacterial DNA gyrase, which makes it a promising candidate for antibacterial therapy. CPFM also has low toxicity and high stability, making it suitable for use in various scientific applications. However, CPFM has limitations in terms of its solubility and stability in aqueous solutions, which can affect its effectiveness in some applications.
Direcciones Futuras
There are several future directions for research on CPFM, including the development of more efficient synthesis methods, the investigation of its potential as a therapeutic agent for Alzheimer's disease, and the exploration of its applications in other areas of scientific research, such as materials science and nanotechnology. Further studies are also needed to determine the optimal conditions for the use of CPFM in various applications and to identify any potential side effects or limitations.
Propiedades
IUPAC Name |
[4-(4-chloroanilino)-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O/c22-14-4-7-16(8-5-14)25-20-17-12-15(23)6-9-19(17)24-13-18(20)21(27)26-10-2-1-3-11-26/h4-9,12-13H,1-3,10-11H2,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCUQFLYNSUHRL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC=C(C=C4)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Chlorophenyl)amino)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

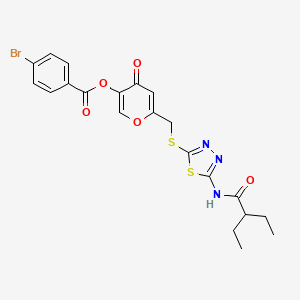
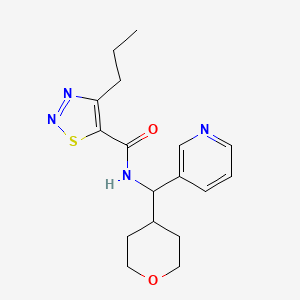
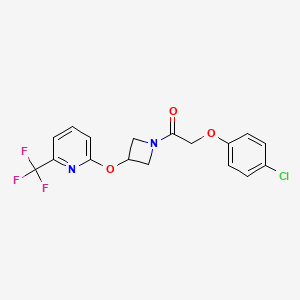
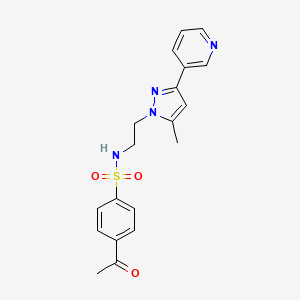
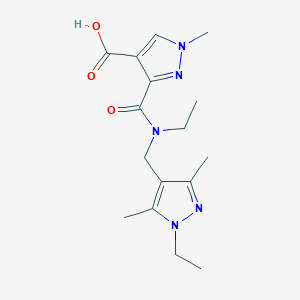
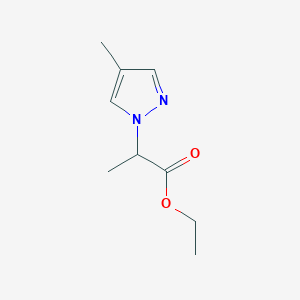
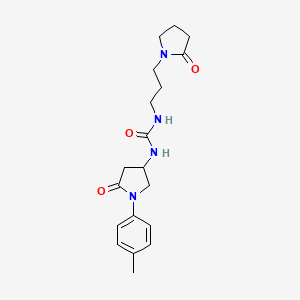
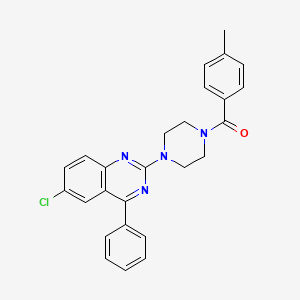
![(E)-3-(1-(3-(3,4-dimethoxyphenyl)acryloyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2385180.png)
![N-(3-chlorophenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2385181.png)
![2-methyl-N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]propanamide](/img/structure/B2385182.png)
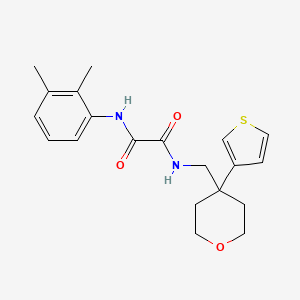
![4-methyl-2-phenyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B2385184.png)
![(E)-2-((furan-2-ylmethyl)amino)-3-(((2-hydroxyethyl)imino)methyl)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2385185.png)